2-Chloro-6-methoxybenzoic acid CAS number and properties
2-Chloro-6-methoxybenzoic acid CAS number and properties
An In-Depth Technical Guide to 2-Chloro-6-methoxybenzoic Acid
Authored by a Senior Application Scientist
This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development. It provides in-depth information on the core properties, synthesis, applications, and handling of 2-Chloro-6-methoxybenzoic acid, a key building block in modern organic and medicinal chemistry.
Compound Identification and Core Properties
2-Chloro-6-methoxybenzoic acid is a substituted aromatic carboxylic acid. Its unique substitution pattern, featuring a carboxylic acid group flanked by a chlorine atom and a methoxy group, imparts specific reactivity and steric hindrance that make it a valuable intermediate in targeted synthesis.
CAS Number : 3260-89-7[1][2][3]
Molecular Formula : C₈H₇ClO₃[1][2][3]
Synonyms : 6-Chloro-o-anisic acid
Physicochemical Properties
A summary of the key physicochemical properties is presented below. These values are critical for designing experimental conditions, including solvent selection, reaction temperature, and purification methods.
| Property | Value | Source(s) |
| Molecular Weight | 186.59 g/mol | [1][2][3] |
| Appearance | Solid / Crystalline powder | [1][4] |
| Boiling Point | 304 °C | [4] |
| Melting Point | 112-116 °C | [5] |
| Purity | Typically ≥96% | [3] |
Spectroscopic Profile
Understanding the spectroscopic signature of 2-Chloro-6-methoxybenzoic acid is fundamental for reaction monitoring and quality control. The expected spectral characteristics are derived from its molecular structure.
-
¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum will exhibit distinct signals corresponding to the aromatic protons, the methoxy protons, and the acidic proton of the carboxylic acid. The aromatic protons will appear as a complex multiplet, while the methoxy group will be a sharp singlet around 3.9 ppm. The carboxylic acid proton will be a broad singlet at a significantly downfield chemical shift (>10 ppm).
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will show eight distinct signals for each carbon atom in the unique electronic environments of the molecule. Key signals include the carbonyl carbon of the carboxylic acid (~165-170 ppm), the aromatic carbons attached to the chlorine and methoxy groups, and the methoxy carbon (~55-60 ppm).
-
IR (Infrared) Spectroscopy: The IR spectrum is characterized by a broad absorption band for the O-H stretch of the carboxylic acid (typically 2500-3300 cm⁻¹). A sharp, strong peak for the C=O (carbonyl) stretch will be present around 1700 cm⁻¹. C-O stretching from the methoxy group and the carboxylic acid will appear in the 1200-1300 cm⁻¹ region, and C-Cl stretching will be observed in the fingerprint region.
-
Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak (M⁺) at m/z 186. The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) will result in a characteristic M+2 peak at m/z 188, which is a definitive indicator of the presence of a single chlorine atom.
Synthesis and Reactivity
Synthetic Pathways
The synthesis of 2-Chloro-6-methoxybenzoic acid is not trivial due to the specific arrangement of substituents. Common strategies often involve the functionalization of a pre-existing benzene ring. While specific, high-yield methods for this exact molecule are proprietary, analogous syntheses for similar compounds, such as 2-chloro-6-methylbenzoic acid, provide insight into viable routes.[6] These can include:
-
Ortho-lithiation: Directed ortho-metalation of a precursor like 2-chlorobenzoic acid, followed by quenching with an appropriate electrophile, is a powerful technique for introducing substituents at specific positions.[6][7]
-
Nucleophilic Aromatic Substitution (SₙAr): Starting with a di-halogenated precursor, such as 2,6-dichlorobenzonitrile, selective substitution with sodium methoxide can yield the methoxy group, followed by hydrolysis of the nitrile to the carboxylic acid.
-
From Anilines: A Sandmeyer reaction on a corresponding 2-chloro-6-methoxyaniline could be used to introduce the carboxylic acid functionality via a nitrile intermediate, though this route can suffer from low yields.[6]
The logical flow of a generalized synthesis is depicted below.
Caption: Generalized synthetic workflow for 2-Chloro-6-methoxybenzoic acid.
Chemical Reactivity
The reactivity of 2-Chloro-6-methoxybenzoic acid is governed by its three functional groups. The steric hindrance from the ortho-substituents plays a significant role in modulating the reactivity of the carboxylic acid.
Caption: Primary reaction sites of 2-Chloro-6-methoxybenzoic acid.
-
Carboxylic Acid Group: This is the most reactive site for standard transformations like esterification (with alcohols), amidation (with amines, often requiring coupling agents like DCC or EDC), and reduction to the corresponding benzyl alcohol using strong reducing agents like LiAlH₄.
-
Chloro Group: The chlorine atom can be substituted via nucleophilic aromatic substitution under harsh conditions or, more commonly, participate in transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig) to form new carbon-carbon or carbon-heteroatom bonds.
-
Aromatic Ring: The ring can undergo electrophilic aromatic substitution, although the existing substituents will direct incoming electrophiles to specific positions and may deactivate the ring.
Applications in Research and Drug Development
2-Chloro-6-methoxybenzoic acid is a valuable building block, particularly in the synthesis of complex molecules for pharmaceutical and agrochemical applications.
-
Pharmaceutical Intermediates: Its structure is incorporated into various molecular scaffolds. Its use as a "Protein Degrader Building Block" suggests it is a component in the synthesis of PROTACs (Proteolysis-targeting chimeras) or molecular glues, which are cutting-edge modalities in drug discovery.[3] Analogous substituted benzoic acids are crucial for developing treatments for a range of conditions.[8]
-
Oncology Research: Substituted anilines and benzoic acids are foundational to the synthesis of targeted cancer therapies. For example, the related compound 2-Chloro-6-Methylaniline is a key intermediate for the leukemia drug Dasatinib.[9] This highlights the importance of this class of compounds in creating kinase inhibitors and other oncology agents.
-
Fungicidal Compounds: The molecule is used in the synthesis of novel fungicides, demonstrating its utility beyond pharmaceuticals in the broader chemical industry.[4]
Safety, Handling, and Storage
Adherence to strict safety protocols is mandatory when handling 2-Chloro-6-methoxybenzoic acid.
Hazard Identification
The compound is classified with several hazards according to the Globally Harmonized System (GHS).
Recommended Handling Protocol
This protocol is designed to ensure user safety and experimental integrity.
-
Engineering Controls:
-
Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles or a face shield (EN166 standard).[11]
-
Hand Protection: Use chemically resistant gloves (e.g., nitrile or butyl rubber). Change gloves immediately if contamination occurs.[12]
-
Body Protection: Wear a flame-retardant lab coat. Ensure clothing fully covers exposed skin.
-
-
Handling Procedures:
-
Storage:
-
Disposal:
-
Dispose of waste material and empty containers in accordance with local, regional, and national regulations for hazardous chemical waste.
-
Experimental Protocol: Synthesis of Methyl 2-Chloro-6-methoxybenzoate
This protocol details a standard Fisher esterification, a fundamental reaction for this compound. The causality behind each step is explained to ensure a robust and reproducible outcome.
Objective: To convert 2-Chloro-6-methoxybenzoic acid to its corresponding methyl ester.
Materials:
-
2-Chloro-6-methoxybenzoic acid (1.0 eq)
-
Methanol (MeOH), anhydrous (large excess, acts as solvent and reagent)
-
Sulfuric acid (H₂SO₄), concentrated (catalytic amount, 0.1 eq)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, condenser, magnetic stirrer, heating mantle
Step-by-Step Methodology
-
Reaction Setup:
-
Action: Add 2-Chloro-6-methoxybenzoic acid (e.g., 5.0 g) and a magnetic stir bar to a dry round-bottom flask.
-
Causality: A dry flask is crucial to prevent the introduction of water, which would shift the esterification equilibrium back towards the starting materials, reducing the yield.
-
-
Reagent Addition:
-
Action: In the fume hood, add anhydrous methanol (e.g., 50 mL) to the flask and stir until the solid is mostly dissolved. Place the flask in an ice bath and slowly add concentrated sulfuric acid (e.g., 0.25 mL).
-
Causality: Methanol is used in large excess to drive the reaction equilibrium towards the product side (Le Châtelier's principle). Sulfuric acid is the proton source that catalyzes the reaction by protonating the carbonyl oxygen, making the carbonyl carbon more electrophilic. The addition is done in an ice bath because the dissolution of sulfuric acid is highly exothermic.
-
-
Reaction Execution:
-
Action: Attach a condenser to the flask and heat the mixture to reflux (approx. 65°C) using a heating mantle. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-6 hours).
-
Causality: Refluxing provides the necessary activation energy for the reaction to proceed at a reasonable rate without evaporating the solvent. TLC is an essential analytical tool to visually confirm the conversion of the more polar carboxylic acid to the less polar ester product.
-
-
Work-up and Neutralization:
-
Action: Cool the reaction mixture to room temperature. Slowly pour the mixture into a beaker containing ice water. Carefully add saturated sodium bicarbonate solution portion-wise until effervescence ceases (pH ~8).
-
Causality: Quenching in ice water precipitates the organic ester. The sodium bicarbonate neutralizes the sulfuric acid catalyst and deprotonates any unreacted carboxylic acid, converting it to its water-soluble sodium salt, which facilitates its removal from the organic product.
-
-
Extraction and Purification:
-
Action: Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., ethyl acetate, 3 x 30 mL). Combine the organic layers, wash with brine (1 x 20 mL), dry over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
Causality: Ethyl acetate is an effective solvent for extracting the ester. The brine wash removes residual water from the organic layer. Magnesium sulfate is a drying agent that removes trace amounts of water. Rotary evaporation removes the volatile solvent to yield the crude product.
-
-
Final Product:
-
Action: The resulting oil or solid is the crude methyl 2-chloro-6-methoxybenzoate. Further purification can be achieved by column chromatography or distillation if required.
-
Causality: This final step isolates the desired product, which can then be characterized by spectroscopic methods (NMR, IR) to confirm its identity and purity.
-
References
-
2-Chloro-6-methoxybenzoic acid | C8H7ClO3 | CID 76750 - PubChem. (URL: [Link])
-
Two Efficient Methods for the Preparation of 2-Chloro-6-methylbenzoic Acid - ACS Publications. (URL: [Link])
-
2-Chloro-6-methoxybenzoic acid, min 96%, 10 grams - HD-Chemicals. (URL: [Link])
-
2-Chloro 6-methoxy benzoic acid, For Fungicidal Synthetic Compound, 304 Degree C - IndiaMART. (URL: [Link])
-
2-Chloro-6-[(2-cyanophenyl)methoxy]benzoic acid - AOBChem USA. (URL: [Link])
-
2-Chloro-6-methylbenzoic acid | C8H7ClO2 | CID 88870 - PubChem. (URL: [Link])
-
Two Efficient Methods for the Preparation of 2-Chloro-6-methylbenzoic Acid - ResearchGate. (URL: [Link])
-
2-Chloro-4-methoxybenzoic acid | C8H7ClO3 | CID 12648026 - PubChem. (URL: [Link])
-
2,5-Dichloro-6-methoxybenzoic acid - ChemBK. (URL: [Link])
-
Supplementary Information - The Royal Society of Chemistry. (URL: [Link])
-
2-Fluoro-6-Methoxybenzoic Acid: A Key Pharmaceutical Intermediate - Oakwood Chemical. (URL: [Link])
-
Benzoic acid, 2-methoxy- - NIST WebBook. (URL: [Link])
- Method of synthesis of 2-methoxy-5-chlorobenzoic acid - Google P
-
Spectroscopy worked example combining IR, MS and NMR | Analytical chemistry - YouTube. (URL: [Link])
-
2-Anisic acid | CAS#:529-75-9 | Chemsrc. (URL: [Link])
- Preparation method of 2-methoxy-6-methylbenzoic acid - Google P
-
Spectroscopy and Spectrometry in Organic Chemistry - University of Wisconsin-Madison. (URL: [Link])
- Preparation method of methoxybenzoic acid - Google P
-
The Chemical Backbone of Oncology: Understanding 2-Chloro-6-Methylaniline in Drug Synthesis - NINGBO INNO PHARMCHEM CO.,LTD. (URL: [Link])
-
Prodrugs as empowering tools in drug discovery and development - Chemical Society Reviews (RSC Publishing). (URL: [Link])
Sources
- 1. 2-Chloro-6-methoxybenzoic acid | Sigma-Aldrich [sigmaaldrich.com]
- 2. 2-Chloro-6-methoxybenzoic acid | C8H7ClO3 | CID 76750 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. calpaclab.com [calpaclab.com]
- 4. indiamart.com [indiamart.com]
- 5. chembk.com [chembk.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. nbinno.com [nbinno.com]
- 9. nbinno.com [nbinno.com]
- 10. tcichemicals.com [tcichemicals.com]
- 11. fishersci.com [fishersci.com]
- 12. lgcstandards.com [lgcstandards.com]
